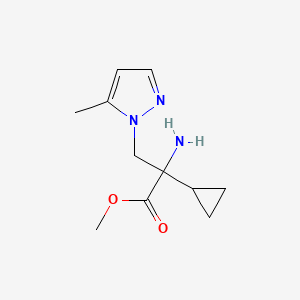![molecular formula C5H9NOS B13534860 2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
2-Thia-6-azaspiro[3.3]heptane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2lambda4-thia-6-azaspiro[3.3]heptan-2-one is a compound of significant interest in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one typically involves the use of advanced synthetic techniques. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, which results in the formation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes . This three-step procedure is efficient, with yields up to 90% and high diastereoselectivity (dr values up to 98:2) .
Industrial Production Methods
Industrial production methods for 2lambda4-thia-6-azaspiro[3.3]heptan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2lambda4-thia-6-azaspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2lambda4-thia-6-azaspiro[3.3]heptan-2-one has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2lambda4-thia-6-azaspiro[3.3]heptan-2-one include:
1-azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in drug design.
2-oxa-1-azaspiro[3.2.0]heptane: This compound has been synthesized and used in DNA-encoded libraries.
Uniqueness
The uniqueness of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one lies in its structural features, which include a spirocyclic framework with both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H9NOS |
|---|---|
Molekulargewicht |
131.20 g/mol |
IUPAC-Name |
2λ4-thia-6-azaspiro[3.3]heptane 2-oxide |
InChI |
InChI=1S/C5H9NOS/c7-8-3-5(4-8)1-6-2-5/h6H,1-4H2 |
InChI-Schlüssel |
YSYFHRIMYHBTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)CS(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)






![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)





